3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile

説明

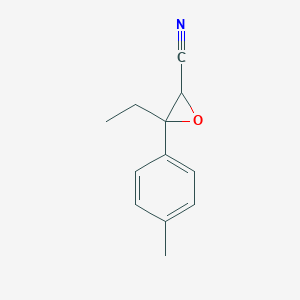

3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile is a functionalized epoxide derivative characterized by an oxirane (epoxide) ring substituted with an ethyl group, a 4-methylphenyl group, and a nitrile moiety at the 2-position. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol . The compound’s structure combines steric bulk from the ethyl and aryl groups with the electron-withdrawing nitrile group, making it a versatile intermediate in organic synthesis.

特性

分子式 |

C12H13NO |

|---|---|

分子量 |

187.24 g/mol |

IUPAC名 |

3-ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile |

InChI |

InChI=1S/C12H13NO/c1-3-12(11(8-13)14-12)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 |

InChIキー |

PKXCJIVQHBQPHW-UHFFFAOYSA-N |

正規SMILES |

CCC1(C(O1)C#N)C2=CC=C(C=C2)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile typically involves the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.

化学反応の分析

Types of Reactions

3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives. These products can be further utilized in different chemical processes or applications.

科学的研究の応用

3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

類似化合物との比較

The following analysis compares 3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile with structurally related epoxides and nitrile-containing derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Variations in Aryl-Substituted Oxiranes

Key Observations :

- Conversely, electron-withdrawing groups (e.g., bromo in ) may favor electrophilic reactions.

- Steric Influence: Bulky substituents (e.g., isobutylamino in ) can hinder ring-opening reactions of the epoxide, whereas smaller groups (methyl, ethyl) allow greater conformational flexibility .

Physicochemical and Pharmacological Properties

- Lipophilicity and Drug-Likeness : Compounds with 4-methylphenyl groups (e.g., 2-(4-methylphenyl)indolizine in ) exhibit log P values ~3.73, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The nitrile group in the target compound may further enhance polarity, balancing solubility and membrane permeability.

- Crystallographic Trends : Analogous imidazole-imines () crystallize in triclinic systems (space group P-1) with Z’=2, driven by C–H⋯N and π–π interactions. Similar packing motifs are expected for the target compound, though experimental data are needed for confirmation .

Stability and Reactivity

- Nitrile Stability : The nitrile group in this compound is less prone to hydrolysis compared to esters (e.g., methyl ester in ), enhancing stability under acidic/basic conditions.

- Epoxide Reactivity: The electron-withdrawing nitrile may polarize the epoxide ring, increasing susceptibility to nucleophilic attack compared to non-cyano analogs (e.g., methyl ester derivatives) .

生物活性

3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile is a compound of interest due to its unique oxirane structure, which is known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H13NO

- CAS Number : [insert CAS number if available]

This compound features an epoxide group, which is known for its reactivity and ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This can lead to:

- Enzyme Inhibition : The epoxide group can react with active site residues in enzymes, potentially inhibiting their function.

- Cellular Signaling Modulation : By interacting with cellular receptors or signaling pathways, this compound may influence various physiological processes.

Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in several therapeutic areas:

- Anticancer Activity : Some studies suggest that oxirane derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and inhibition of anti-apoptotic proteins .

- Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed, indicating potential use in treating inflammatory diseases .

- Antimicrobial Properties : Certain oxirane compounds have demonstrated antibacterial and antifungal activities, suggesting a broad spectrum of antimicrobial potential .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Research Findings

- Anticancer Studies : A study demonstrated that a related oxirane compound effectively inhibited tumor growth in vitro, with mechanisms involving the disruption of cell cycle progression and induction of apoptosis through caspase pathways .

- Inflammation Models : In animal models, compounds similar to this compound showed reduced markers of inflammation when administered before inducing an inflammatory response .

- Microbial Efficacy : Research indicated that oxirane derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile?

A widely applicable method involves the Meinwald rearrangement of substituted epoxides. For example, BF₃·OEt₂ catalysis under microwave-assisted conditions has been used to synthesize structurally similar oxirane carbonitriles, yielding products via regioselective ring-opening and rearrangement . Reaction optimization should include monitoring stereochemical outcomes using chiral HPLC or X-ray crystallography to confirm configuration.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution, and refinement using SHELXL ensures accurate modeling of displacement parameters and hydrogen bonding . Visualization via ORTEP-3 aids in interpreting thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl vs. methylphenyl groups).

- IR : Stretching frequencies for nitrile (C≡N, ~2240 cm⁻¹) and epoxide (C-O-C, ~1250 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS to verify molecular formula and fragmentation pathways.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between studies?

Discrepancies in unit cell parameters or hydrogen-bonding motifs may arise from polymorphism or solvent inclusion. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π, π–π stacking) and distinguishes polymorphs . Pair this with WinGX -based data reprocessing to check for refinement artifacts . For conflicting torsion angles, apply Cremer-Pople puckering parameters to assess ring conformation statistically .

Q. What computational methods are suitable for analyzing the reaction mechanism of Meinwald rearrangement in this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the BF₃·OEt₂-catalyzed pathway, identifying transition states and regioselectivity drivers. Compare computed IR spectra with experimental data to validate intermediates . For stereoelectronic effects, Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions influencing ring-opening.

Q. How to design experiments to probe the compound’s stability under varying conditions?

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., epoxide ring stability at elevated temperatures).

- Solubility Studies : Screen solvents (polar vs. nonpolar) to optimize crystallization conditions and avoid solvate formation .

- Kinetic Studies : Monitor nitrile hydrolysis rates under acidic/basic conditions via HPLC, correlating with steric effects from the ethyl and aryl substituents.

Q. What strategies address low yields in functionalization reactions involving the nitrile group?

- Catalytic Cyanation : Employ Pd-catalyzed cross-coupling to preserve the nitrile moiety while introducing aryl/alkyl groups.

- Protection/Deprotection : Temporarily mask the nitrile (e.g., as a thiocyanate) during harsh reactions, then regenerate it under mild conditions .

Data Analysis and Methodological Challenges

Q. How to analyze hydrogen-bonding networks in crystal structures of this compound?

Use graph set analysis (e.g., Etter’s notation) to classify interaction motifs (e.g., R₂²(8) rings) and identify supramolecular synthons . Complement this with Hirshfeld surface fingerprint plots to quantify interaction contributions (e.g., H···H vs. H···O contacts) .

Q. What statistical tools validate crystallographic refinement quality?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。